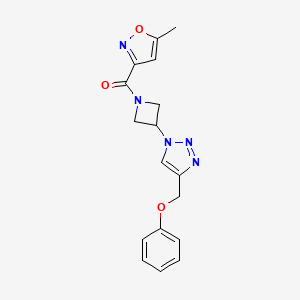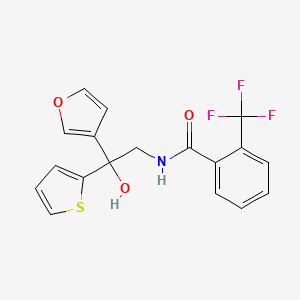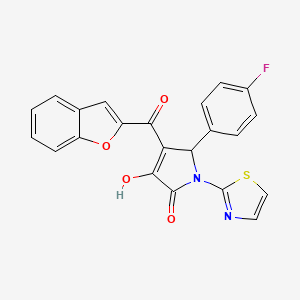
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-31020028, is a small molecule inhibitor that has gained significant attention in the field of neuroscience research due to its potential in treating various neurological disorders.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound's structure, incorporating a pyrimidine moiety, is significant in medicinal chemistry, especially in the design of molecules with potential therapeutic effects. The pyrimidine ring is a common feature in many pharmaceuticals, suggesting its importance in drug design. For instance, research has demonstrated various synthetic approaches and biological evaluations for compounds incorporating pyrimidine, indicating their potential in treating diseases or as biological probes (El-Subbagh et al., 2000).
Drug Metabolism Studies
Investigations into the metabolism, excretion, and pharmacokinetics of related compounds provide insights into how they are processed in biological systems. For example, a study on the metabolism of a dipeptidyl peptidase IV inhibitor, which shares structural similarities with the compound , highlighted its elimination pathways and metabolic transformations, providing a foundation for understanding the metabolic fate of similar compounds (Sharma et al., 2012).
Synthesis of Antibacterial Compounds
The synthesis and evaluation of piperidine-containing pyrimidine derivatives for their antibacterial activity underline the significance of such structures in developing new antimicrobial agents. These studies reveal the compound's potential as a scaffold for creating molecules with antibacterial properties, highlighting its application in addressing bacterial resistance issues (Merugu et al., 2010).
Hydrogen-Bonding Patterns and Self-Assembly
The investigation of hydrogen-bonding patterns in enaminones related to the compound shows the importance of structural analysis in understanding the compound's behavior in solid state and potential for self-assembly. Such studies are crucial for the design of materials with specific properties, including pharmaceutical formulations (Balderson et al., 2007).
properties
IUPAC Name |
1-(3-pyrimidin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(12-18-8-1-2-9-18)19-10-3-5-13(11-19)21-15-16-6-4-7-17-15/h1-2,4,6-9,13H,3,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGJUOWIZXAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)


![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)


![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)